(Di-p-tolylphosphoryl)(mesityl)methanone
Description
Unique Structural Features of (Di-p-tolylphosphoryl)(mesityl)methanone
This compound is an α-ketophosphine oxide with the chemical formula C₂₄H₂₅O₂P. fda.gov Its structure is defined by a central phosphorus atom double-bonded to an oxygen atom (the phosphoryl group) and single-bonded to two p-tolyl groups and a mesitoyl group (a mesityl-carbonyl moiety).
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₅O₂P fda.gov |
| Molecular Weight | ~376.43 g/mol fda.gov |
| Appearance | Solid |
This table is interactive. You can sort and filter the data as needed.
Steric and Electronic Influences of p-Tolyl and Mesityl Moieties
The properties and reactivity of this compound are heavily influenced by the specific aryl groups attached to the phosphorus and carbonyl centers.
p-Tolyl Group: The tolyl group is a derivative of toluene. In the para (p) position, the methyl group exerts a positive inductive effect (+I), donating electron density to the aromatic ring. reddit.com This electronic effect can influence the nucleophilicity of the phosphorus atom during synthesis and modulate the electronic properties of the final molecule. Sterically, the para-substitution minimizes hindrance around the phosphorus atom compared to ortho substitution, allowing for greater accessibility.
Mesityl Group: The mesityl group (2,4,6-trimethylphenyl) is significantly more sterically demanding than the p-tolyl group due to the two methyl groups in the ortho positions. wikipedia.org This substantial steric bulk can serve as a "blocking group," influencing the conformation of the molecule and controlling the approach of reagents in chemical reactions. wikipedia.orgquora.com Electronically, the three methyl groups make the mesityl ring electron-rich. reddit.com The combination of these steric and electronic factors is crucial for stabilizing the molecule and directing its reactivity. nih.gov
The Phosphoryl Group as a Functional Handle in Organic Synthesis
The phosphoryl group (>P=O) is a key functional component of the molecule. wikipedia.org It is a highly polar, trivalent group that significantly influences the molecule's chemical behavior. wikipedia.org In organic synthesis, the phosphoryl group can serve as:
A Coordinating Site: The oxygen atom of the phosphoryl group is an effective Lewis base and can coordinate to metal centers, making compounds like this potential ligands in catalysis.
An Activating Group: The phosphoryl group is electron-withdrawing, which can acidify the α-protons of adjacent alkyl chains, facilitating their deprotonation and subsequent reaction as nucleophiles. This is a foundational principle in reactions like the Horner-Wadsworth-Emmons olefination. wikipedia.org
A Precursor to Other Functional Groups: The P-C bond is exceptionally stable; however, the phosphoryl group itself can sometimes be chemically transformed or cleaved under specific conditions, allowing for its use as a temporary functional group to achieve a desired synthetic outcome. Phosphoryl transfer reactions, where the entire group is transferred to a nucleophile, are fundamental in biochemistry and have synthetic analogues. youtube.comnih.gov
Historical Context of α-Phosphoryl Ketone Chemistry
The chemistry of α-phosphoryl ketones is part of the broader history of forming carbon-phosphorus bonds, a field that dates back to the late 19th and early 20th centuries. Several key reactions laid the groundwork for the synthesis of these and related structures.
The Michaelis-Arbuzov Reaction: First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction is one of the most important methods for forming C-P bonds. wikipedia.orgjk-sci.com The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). wikipedia.org A variation of this reaction using α-haloketones as the electrophile is a primary route to synthesizing β-ketophosphonates and related α-phosphoryl carbonyl compounds. lehigh.edunih.gov However, this pathway can sometimes compete with the Perkow reaction, which yields an enol phosphate (B84403). wikipedia.org
The Michaelis-Becker Reaction: This reaction provides an alternative route, typically involving the reaction of a dialkyl phosphite with a base to form a phosphorus nucleophile, which then displaces a halide from an alkyl halide. wikipedia.orgwikiwand.com Like the Arbuzov reaction, it has been adapted for the synthesis of α-phosphoryl ketones from α-haloketones. sustech.edu.cn
The Abramov Reaction: Discovered by Vasilii Semenovich Abramov in 1957, this reaction involves the nucleophilic addition of a trialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone, to form an α-hydroxy phosphonate. wikipedia.orgwikiwand.com While the product is an α-hydroxy derivative, subsequent oxidation provides a direct route to α-keto phosphonates. The mechanism involves the initial attack of the nucleophilic phosphorus atom on the electrophilic carbonyl carbon. wikipedia.orgyoutube.com
These seminal reactions established the fundamental principles of phosphorus nucleophilicity and its application in C-P bond formation, paving the way for the synthesis of complex molecules like this compound.
Research Gaps and Future Directions in Phosphoryl Methanone Studies
Despite the established utility of phosphoryl methanones, several areas remain ripe for exploration. Current research often utilizes these compounds as photoinitiators in polymer chemistry or as ligands in catalysis.
Identified Research Gaps:
Asymmetric Applications: While organophosphorus compounds are pillars of asymmetric catalysis, the development of chiral α-phosphoryl ketones as ligands or catalysts is less explored. Creating enantiomerically pure versions of these molecules could unlock new stereo selective transformations.
Mechanistic Understanding: Detailed mechanistic studies on how the interplay of steric and electronic effects in complex molecules like this compound influences catalytic cycles or reaction pathways are not fully elucidated.
Bioactivity Screening: The biological activities of many acylphosphine oxides and related phosphoryl methanones are not well-documented. Their structural similarity to other biologically active organophosphorus compounds suggests potential applications in medicinal chemistry that have yet to be systematically investigated. frontiersin.org
Future Research Directions:
Advanced Materials: The unique photophysical properties suggest that new phosphoryl methanones could be designed as advanced materials, such as phosphorescent emitters for organic light-emitting diodes (OLEDs) or as components in stimuli-responsive polymers.
Sustainable Chemistry: Future work could focus on developing more environmentally benign syntheses of these compounds, potentially using bio-based starting materials or employing greener catalytic methods. frontiersin.orgnih.gov
Novel Catalysis: The design of new phosphoryl methanone-based ligands could lead to catalysts with novel reactivity or selectivity, particularly in challenging cross-coupling reactions or C-H activation processes where the phosphoryl group could act as a directing group. nih.gov
Continued investigation into these areas promises to further expand the already significant role of phosphoryl methanones in modern chemical science. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
| Phosphines | Class of organophosphorus compounds (P(III)) |
| Phosphine (B1218219) oxides | Class of organophosphorus compounds (P(V)) |
| Phosphonates / Phosphonate esters | Class of organophosphorus compounds (P(V)) |
| Trialkyl phosphite | Reagent in Michaelis-Arbuzov and Abramov reactions |
| Alkyl halide | Reagent in Michaelis-Arbuzov and Michaelis-Becker reactions |
| α-haloketone | Electrophile for synthesis of α-phosphoryl ketones |
| Enol phosphate | Potential byproduct in reactions of α-haloketones |
| Dialkyl phosphite | Reagent in Michaelis-Becker reaction |
| α-hydroxy phosphonate | Product of the Abramov reaction |
| Toluene | Parent hydrocarbon of the tolyl group |
Structure
3D Structure
Properties
CAS No. |
270586-78-2 |
|---|---|
Molecular Formula |
C24H25O2P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
bis(4-methylphenyl)phosphoryl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C24H25O2P/c1-16-6-10-21(11-7-16)27(26,22-12-8-17(2)9-13-22)24(25)23-19(4)14-18(3)15-20(23)5/h6-15H,1-5H3 |
InChI Key |
DZHSVSBJDNJICY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Di P Tolylphosphoryl Mesityl Methanone and Analogues
Strategic Approaches to C(O)-P Bond Formation in Phosphine (B1218219) Oxides
The construction of the C(O)-P bond is the critical step in synthesizing aroylphosphine oxides. The two primary strategies involve either the phosphorus moiety acting as a nucleophile to attack an acyl group or the carbonyl compound attacking an electrophilic phosphorus center.
Nucleophilic Acylation Strategies
This widely used approach involves the reaction of a nucleophilic phosphorus species with an electrophilic acyl source, typically an acyl chloride. For the synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone, this translates to the reaction of a di-p-tolylphosphine (B91435) derivative with mesitoyl chloride.
The general mechanism involves the generation of a phosphide (B1233454) anion or a related nucleophilic species from a secondary phosphine oxide, such as di-p-tolylphosphine oxide. This is often achieved by deprotonation with a suitable base. The resulting nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride leaving group, forming the desired C(O)-P bond. The choice of reagents and reaction conditions is crucial to prevent side reactions and ensure high yields. Organometallic reagents like Grignard or organolithium compounds can also be employed to create the nucleophilic phosphorus species, though their high reactivity requires careful control. thieme-connect.de
Phosphorylation of Carbonyl Derivatives
An alternative strategy involves the phosphorylation of a carbonyl derivative. In this approach, a carbon-based nucleophile attacks an electrophilic phosphorus compound. While less common for direct acylation, related principles are seen in various C-P bond-forming reactions.
A notable development in this area is the direct coupling of hydrogen phosphine oxides with acyl chlorides mediated by chlorosilanes. organic-chemistry.org This method provides a greener and safer protocol for synthesizing acylphosphine oxides by avoiding the generation of volatile byproducts. Another innovative approach involves the direct reductive phosphinylation of aldehydes and ketones using a secondary phosphine oxide like diphenylphosphine (B32561) oxide in the presence of an inorganic base. nih.gov This reaction proceeds through a phosphinate intermediate, which then undergoes nucleophilic substitution. nih.gov Although this yields α-substituted benzyl (B1604629) phosphine oxides rather than aroylphosphine oxides directly, it showcases a novel pathway for C-P bond formation starting from carbonyl compounds. nih.gov
Development of Novel Synthetic Pathways
Recent research has focused on developing more efficient, sustainable, and versatile synthetic routes that overcome the limitations of traditional methods, such as harsh reaction conditions or the need for expensive metal catalysts.
Metal-Free P-Arylation Techniques for Phosphine Oxide Synthesis
The synthesis of the di-p-tolylphosphine oxide precursor typically involves P-arylation steps that have traditionally relied on transition-metal catalysts. However, significant progress has been made in developing metal-free alternatives.
One such method involves the use of arynes for C-P bond construction. organic-chemistry.orgresearchgate.netacs.org This approach provides a mild pathway to arylphosphine oxides, circumventing the harsher conditions often required for transition-metal-catalyzed reactions. organic-chemistry.orgresearchgate.net Another strategy is the radical-promoted decarboxylation of carboxylic acids, such as cinnamic acids, which enables the phosphorylation of the organic moiety with P(O)-H compounds under mild, metal-free conditions. organic-chemistry.org Additionally, visible-light-driven protocols have emerged, demonstrating good functional group tolerance, broad substrate scope, and high yields under mild reaction conditions. organic-chemistry.org
Exploration of Alternative Precursors and Reagents
Moving beyond standard acyl chlorides and secondary phosphine oxides, researchers are exploring a variety of precursors to broaden the scope and efficiency of aroylphosphine oxide synthesis. Diaryliodonium salts have been successfully used as electrophilic arylating agents for phosphorus nucleophiles in copper-catalyzed reactions, offering a different route to the required P-aryl bonds. organic-chemistry.org
The reaction of tris(trimethylsilyl)phosphine (B101741) with acyl chlorides is another established method for producing acylphosphines, which can then be oxidized to the corresponding phosphine oxides. ethz.ch This pathway has been used to create various symmetrical and mixed tris(acyl)phosphines. ethz.ch Furthermore, phosphonates can be directly converted to tertiary phosphine oxides using Grignard reagents, a method that simplifies the synthesis of certain types of phosphines and their corresponding oxides. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Fine-tuning reaction parameters is essential for maximizing the yield and selectivity of the synthesis of this compound and its analogues. Key areas of optimization include the choice of catalyst, energy source, and solvent.
The Hirao cross-coupling reaction is a cornerstone of C-P bond formation, traditionally using palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂. nih.govnih.gov Optimization of this reaction has shown that catalyst systems composed of Pd(OAc)₂ with bidentate phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can significantly improve yields and even allow for the use of less reactive aryl chlorides. researchgate.net Nickel-based catalysts, including those on solid supports like CeO₂ or Al₂O₃, offer a more cost-effective and sustainable alternative to palladium, demonstrating good to high yields in the P-arylation of secondary phosphine oxides. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. mdpi.comresearchgate.net Compared to conventional heating, microwave irradiation can drastically reduce reaction times from hours to minutes while often improving yields. mdpi.comdoaj.org For instance, in "P-ligand-free" Hirao reactions, where an excess of the secondary phosphine oxide also serves as the ligand, microwave heating has proven highly effective. nih.govdntb.gov.ua
The choice of base and solvent also plays a critical role. Bases such as triethylamine (B128534) are commonly used to neutralize the HCl byproduct in reactions involving acyl chlorides. Solvents like toluene, DMF, and acetonitrile (B52724) are frequently employed, with the optimal choice depending on the specific catalyst system and substrates. nih.govnih.gov
The following table summarizes a comparison of different catalytic systems and conditions for the synthesis of tertiary phosphine oxides via Hirao-type cross-coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Triphenylphosphine (part of catalyst) | Triethylamine | Toluene | Reflux | 24 | Moderate-Good |
| Pd(OAc)₂ | dppf | N,N-Diisopropylethylamine | Acetonitrile/DMF | 110 | 24 | 67-95 |
| NiCl₂ | None ("ligand-free") | Triethylamine | Acetonitrile | 175 (MW) | 0.5-1 | Good-Excellent |
| Ni/CeO₂ | None (heterogeneous) | K₂CO₃ | Toluene | 140 | 12 | up to 86 |
| CuBr | None ("ligand-free") | Triethylamine | None | 165 (MW) | 1 | Moderate |
This table is a generalized representation based on findings from multiple sources for Hirao-type reactions and may not represent the synthesis of the specific target compound. nih.govnih.govrsc.orgmdpi.com
Scalability and Industrial Relevance of Synthetic Processes
The transition of a synthetic route from a laboratory curiosity to an industrial process hinges on several critical factors, including scalability, cost-effectiveness, safety, and environmental impact. For this compound (TMO), its emergence as a key industrial photoinitiator underscores the successful implementation of scalable synthetic strategies.
The industrial production of TMO has been successfully realized, with companies like PhiChem Corporation announcing mass production at their Anqing production base. phichem.com This move highlights the compound's significance as a safer and effective alternative to traditional photoinitiators like TPO, which has faced regulatory challenges due to its reproductive toxicity. phichem.comliftchem.com The development of TMO was driven by the need for a photoinitiator with high efficiency, no yellowing, and lower migration, making it a "perfect alternative to TPO". liftchem.com
The key to the industrial viability of TMO lies in a patented synthetic approach (WO 2020/113585 A1) that is safe, environmentally friendly, and provides a high yield. phichem.comwipo.int While specific details of industrial-scale production are often proprietary, the patent literature provides a foundational understanding of the likely synthetic pathways.
A common and scalable method for the synthesis of acylphosphine oxides, including TMO, involves the reaction of a corresponding phosphine oxide with an acyl chloride. In the case of TMO, this would involve the reaction of bis(4-methylphenyl)phosphine oxide with 2,4,6-trimethylbenzoyl chloride. This approach is advantageous for large-scale production due to the availability of the starting materials and the generally straightforward reaction conditions.
Another patented method for a related compound, 2,4,6-trimethylbenzoyl-diphenyl phosphine oxide, emphasizes a process with simple equipment, easy operation, low cost, and high purity (over 99%), making it suitable for large-scale industrial preparation. google.com This process involves the addition reaction of a benzaldehyde (B42025) derivative with a diphenyl phosphine chloride derivative, followed by oxidation. google.com Such a process design is indicative of the considerations necessary for industrial-scale synthesis, prioritizing efficiency and cost-effectiveness.
The industrial relevance of TMO is further underscored by its positioning as a solution to the challenges faced by the UV curing industry. The demand for UV LED curing, which operates at specific wavelengths (365, 385, 395, and 405 nm), requires photoinitiators with strong absorption in these regions. liftchem.com TMO and other phosphine oxide photoinitiators are well-suited for these applications. liftchem.com
While detailed, publicly available data on the scalability of specific synthetic routes for TMO is limited, the following table provides a generalized comparison of potential synthetic methodologies based on available literature for acylphosphine oxides.
| Synthetic Methodology | Key Reactants | General Reaction Conditions | Scalability Potential | Key Advantages for Industrial Scale | Potential Challenges for Industrial Scale |
| Acylation of Phosphine Oxide | bis(p-tolyl)phosphine oxide, mesitoyl chloride | Organic solvent, base catalyst, moderate temperatures | High | Readily available starting materials, straightforward reaction. | Management of by-products, purification of the final product. |
| Oxidation of α-hydroxy phosphine | α-hydroxy(mesityl)bis(p-tolyl)phosphine | Oxidizing agent (e.g., MnO2), organic solvent | Moderate to High | Milder reaction conditions may be possible. | Stoichiometric use of oxidizing agents can generate waste. |
| Grignard-based Routes | Grignard reagent, phosphorus-containing electrophile | Anhydrous conditions, controlled temperature | Moderate | Versatility in introducing different functional groups. | Cost and handling of Grignard reagents, stringent reaction conditions. |
The successful commercialization of TMO demonstrates that the challenges associated with its synthesis have been overcome on an industrial scale. The focus on developing a process that is not only high-yielding but also environmentally conscious and safe is a testament to the advanced state of chemical manufacturing in the specialty chemicals sector. phichem.com
Mechanistic Investigations of Reactions Involving Di P Tolylphosphoryl Mesityl Methanone
Mechanistic Pathways of Nucleophilic Reactivity at the Phosphoryl Center
The phosphorus atom in (Di-p-tolylphosphoryl)(mesityl)methanone is electrophilic, making it a target for nucleophilic attack. smolecule.com Nucleophilic substitution at a tetracoordinate phosphoryl center (P=O) is a fundamental reaction in organophosphorus chemistry. These reactions, often termed phosphoryl transfer, generally proceed through one of two primary mechanistic pathways: a concerted, single-step mechanism or a stepwise, two-step mechanism. nih.govsapub.orglibretexts.org
Concerted Mechanism (ANDN or SN2-like): In this pathway, the nucleophile attacks the phosphorus center at the same time as the leaving group departs. sapub.orgfrontiersin.org The reaction proceeds through a single, high-energy pentacoordinate transition state. sapub.org For substitution at a phosphorus center, this typically involves a backside attack where the incoming nucleophile and the departing group occupy the apical positions of a trigonal bipyramidal (TBP) geometry. sapub.orglibretexts.org This process results in the inversion of configuration at the phosphorus center, analogous to an SN2 reaction at a carbon center. ucsd.edu
Stepwise Mechanism (AN + DN or Addition-Elimination): This pathway involves the initial addition of the nucleophile to the phosphoryl group to form a discrete, pentacoordinate intermediate, which has a trigonal bipyramidal (TBP-5C) structure. sapub.orgacs.orgnih.gov This intermediate is a true energy minimum on the reaction coordinate. acs.org In a subsequent step, the leaving group is expelled from this intermediate to form the final product. libretexts.org The stereochemical outcome of a stepwise reaction can be either retention or inversion, depending on the lifetime of the intermediate and whether it undergoes pseudorotation before the leaving group departs. nih.gov
The specific pathway followed depends on several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. For many phosphoryl transfer reactions, the mechanism lies on a spectrum between a fully concerted process and a stepwise process with a distinct intermediate. nih.gov Reactions may proceed through "loose" transition states with significant dissociative character (resembling a metaphosphate) or "tight" transition states with more associative, phosphorane-like character. nih.govnih.gov
Carbonyl Reactivity and Enolization Studies
The carbonyl group of this compound is adjacent to the bulky mesityl group on one side and the electron-withdrawing di-p-tolylphosphoryl group on the other. This arrangement significantly influences its reactivity. While specific enolization studies on this exact molecule are not widely reported, its behavior can be inferred from the properties of related β-ketophosphine oxides and β-ketophosphonates. clockss.orgresearchgate.net
The phosphoryl group, -P(O)R₂, is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the nature of the P=O bond. This has two primary effects on the adjacent carbonyl system:
Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the phosphoryl group withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This is demonstrated in reactions like the Biginelli condensation, where β-ketophosphonates readily react with aldehydes and urea. clockss.org
Increased Acidity of α-Hydrogens: The α-protons in β-ketophosphoryl compounds are significantly more acidic than those in simple ketones. The electron-withdrawing phosphoryl group stabilizes the resulting enolate conjugate base through induction. This enhanced acidity facilitates base-catalyzed enolization, a key step in many reactions at the α-carbon.
The equilibrium between the keto and enol tautomers is critical to the reactivity. For β-dicarbonyl compounds, the enol form is often significantly stabilized by intramolecular hydrogen bonding and conjugation. While the phosphoryl oxygen is a strong hydrogen bond acceptor, the steric bulk of the tolyl and mesityl groups in this compound may influence the stability of the corresponding enol tautomer.
Reaction Kinetics and Transition State Analysis
The study of reaction kinetics provides invaluable insight into reaction mechanisms. For phosphoryl transfer reactions, two powerful tools for analyzing transition state (TS) structure are linear free-energy relationships (LFERs), such as the Brønsted equation, and kinetic isotope effects (KIEs). nih.govnih.gov
The Brønsted equation relates the reaction rate to the acidity or basicity of the nucleophile or leaving group. The Brønsted coefficient (β) provides a measure of the charge development and bond formation/cleavage in the transition state. For example, a large negative βlg value (e.g., -1.12 for the hydrolysis of a coordinated phosphonate) indicates significant negative charge buildup on the leaving group oxygen in the transition state, implying extensive P-O bond cleavage. nih.govnih.gov
Kinetic Isotope Effects (KIEs) are small changes in reaction rate upon isotopic substitution at a particular atom. rutgers.edu They serve as a sensitive probe of the bonding environment in the transition state. acs.orgnih.gov By measuring primary and secondary KIEs at the nucleophile, leaving group, and non-bridging phosphoryl oxygens, a detailed picture of the TS can be constructed. nih.govacs.org
| Isotope Position | Typical KIE Value | Mechanistic Interpretation |
| 18O in Leaving Group (18klg) | Normal (>1) | Indicates significant P-O bond cleavage to the leaving group in the TS. nih.govnih.gov |
| 15N in Leaving Group (15k) | Normal (>1) | Measures charge development on the leaving group; indicates P-N bond fission. nih.govacs.org |
| 18O in Nucleophile (18knuc) | Normal (>1) | Indicates bond formation to the nucleophile in the TS. nih.govnih.gov |
| 18O in Non-bridging P=O (18knonbridge) | Inverse (<1) or Normal (>1) | Distinguishes between loose, metaphosphate-like TS (inverse KIE) and tight, associative TS (normal KIE). nih.gov |
This table presents representative interpretations of KIEs in phosphoryl transfer reactions. Actual values are highly system-dependent.
These analyses allow chemists to characterize the transition state on a continuum from highly dissociative ("loose," SN1-like) to highly associative ("tight," SN2-like). nih.govacs.org For example, the uncatalyzed hydrolysis of phosphate (B84403) monoesters proceeds through a loose, metaphosphate-like transition state, whereas reactions of phosphonate (B1237965) diesters tend to have more associative character. frontiersin.orgnih.gov
Role of this compound in Catalytic Cycles
The dual functionality of this compound makes it a candidate for applications in catalysis, either as a ligand for metal centers or as a photoinitiator. smolecule.com
The structure of this compound, a β-ketophosphine oxide, is analogous to the well-studied β-diketonate ligand family. It possesses two potential donor sites: the "hard" phosphoryl oxygen and the "hard" carbonyl oxygen. This allows it to act as a bidentate, chelating ligand, forming a stable six-membered ring with a metal center.
Coordination Principles:
Chelation: The formation of a six-membered chelate ring is entropically favorable and leads to stable metal complexes.
Hard-Soft Acid-Base (HSAB) Theory: The oxygen donors are hard bases, suggesting they will form strong complexes with hard acid metal ions (e.g., Ti(IV), V(V), Fe(III), Co(III), Zr(IV)).
Steric and Electronic Tuning: The bulky p-tolyl and mesityl groups can be modified to tune the steric environment around the metal center, influencing catalytic selectivity. The electronic properties of the aryl rings can also be adjusted to modulate the electron-donating ability of the ligand and, consequently, the reactivity of the metal center.
Phosphonate and phosphinate ligands are known to form a wide variety of coordination complexes and metal-organic frameworks, highlighting the versatility of the phosphoryl group as a coordinating moiety. mdpi.com
This compound is known for its application as a photoinitiator, a compound that generates reactive species like free radicals upon exposure to light. smolecule.com This capability is central to photoredox catalysis. purdue.eduresearchgate.net
The proposed mechanism for its role in photoredox processes involves the following steps:
Photoexcitation: The molecule absorbs a photon (typically UV light), promoting it to an electronically excited state (TPO*).
Electron Transfer or Bond Cleavage: In its excited state, the molecule can undergo one of several processes. A common pathway for acylphosphine oxides is α-cleavage, where the P-C(O) bond breaks homolytically to generate two radical species: a phosphinoyl radical and a mesitoyl radical.
TPO + hν → TPO → (p-Tol)₂P(=O)• + Mes-C(=O)•*
Initiation of a Radical Chain: These highly reactive radicals can then initiate a chemical reaction, for example, by abstracting a hydrogen atom from a solvent molecule or adding to a monomer to start a polymerization process.
In the context of photoredox catalysis, the excited state TPO* could also act as a single-electron transfer (SET) agent, either oxidizing a substrate by accepting an electron or reducing a substrate by donating one, thereby initiating a catalytic cycle. purdue.eduuni-regensburg.de The synthesis of β-ketophosphine oxides using visible-light photoredox catalysis demonstrates the utility of these mechanisms in forming C-P bonds under mild conditions. researchgate.netresearchgate.net
Spectroscopic and Computational Elucidation of Electronic and Structural Properties
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules in solution. For a molecule such as (Di-p-tolylphosphoryl)(mesityl)methanone, ¹H, ¹³C, and ³¹P NMR spectroscopy would provide critical information about the chemical environment of each nucleus, while 2D NMR techniques would establish connectivity and spatial relationships between different parts of the molecule. However, specific experimental data for this compound are not available in the public domain.
¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants
Detailed ¹H NMR analysis would be expected to show distinct signals for the aromatic protons on the tolyl and mesityl groups, as well as the methyl protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the phosphoryl and carbonyl groups. Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl and the carbons bonded to the phosphorus atom. ³¹P NMR is particularly informative for organophosphorus compounds, and a single resonance would be expected for the phosphorus atom in this compound, with a chemical shift characteristic of an acylphosphine oxide. Without experimental spectra, a precise data table cannot be constructed.
2D NMR Techniques for Connectivity and Proximity Analysis
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY would reveal proton-proton coupling networks within the tolyl and mesityl rings. HSQC would correlate proton signals with their directly attached carbon atoms, while HMBC would establish longer-range correlations, for instance, between the protons of the tolyl groups and the phosphorus atom, or the mesityl protons and the carbonyl carbon. The absence of published research reporting these experiments means that a detailed connectivity and proximity analysis cannot be performed.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopic Analysis of Carbonyl and Phosphoryl Stretches
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O (carbonyl) and P=O (phosphoryl) stretching vibrations. The exact positions of these bands are sensitive to the electronic environment. For acylphosphine oxides, the carbonyl stretch typically appears in the region of 1650-1680 cm⁻¹, and the phosphoryl stretch is expected around 1150-1250 cm⁻¹. However, without access to an experimental spectrum, specific wavenumber values cannot be reported.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic ring vibrations of the tolyl and mesityl groups would be expected to give rise to strong signals in the Raman spectrum. The symmetric vibrations of the molecule, in particular, would be Raman active. No Raman spectroscopic data for this specific compound has been found in the available literature.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm the elemental composition. The fragmentation in the mass spectrometer would likely involve cleavage of the C-P bond, leading to characteristic ions corresponding to the mesitoyl and di-p-tolylphosphoryl moieties. While general fragmentation patterns for acylphosphine oxides are known, specific data for the title compound are not available.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C24H25O2P, the exact mass can be precisely calculated. This technique is invaluable for confirming the identity of the synthesized compound and for analyzing its fragmentation patterns, which can offer insights into its structural stability.
| Parameter | Value |
|---|---|
| Molecular Formula | C24H25O2P |
| Exact Mass | 376.15922 g/mol |
| Monoisotopic Mass | 376.15921703 Da nih.gov |
Computational Chemistry Approaches for Theoretical Insights
Computational chemistry provides a powerful lens through which to examine the molecular and electronic properties of this compound at a level of detail often inaccessible by experimental methods alone.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.
| Parameter | Expected Range/Value | Comment |
|---|---|---|
| P=O Bond Length | ~1.50 Å | Typical for acylphosphine oxides. |
| P-C(tolyl) Bond Length | ~1.82 Å | Based on similar diarylphosphoryl compounds. |
| P-C(carbonyl) Bond Length | ~1.85 Å | Influenced by the carbonyl group. |
| O=P-C Angle | ~110-115° | Reflects the tetrahedral geometry at the phosphorus center. |
Conformer Analysis and Energy Landscape Mapping
The presence of multiple rotatable bonds in this compound, particularly around the P-C and C-C single bonds, gives rise to various possible conformations. Conformer analysis, typically performed using computational methods, is essential to identify the most stable conformers and to understand the molecule's flexibility. This involves systematically rotating the bonds and calculating the energy of each resulting geometry to map the potential energy surface. The global minimum on this surface corresponds to the most stable conformation. The steric bulk of the mesityl and di-p-tolylphosphoryl groups is expected to significantly influence the conformational preferences, favoring staggered arrangements to minimize steric strain.
Prediction of Spectroscopic Parameters
DFT calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated. The P=O stretching frequency is a particularly sensitive probe of the electronic environment of the phosphoryl group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts, especially for the ³¹P nucleus, can be predicted. Theoretical studies on phosphine (B1218219) oxides have shown a correlation between the ³¹P NMR chemical shift and the electronic properties of the substituents.
| Spectroscopic Parameter | Predicted Region | Notes |
|---|---|---|
| P=O Stretching Frequency (IR) | 1650-1700 cm⁻¹ | Characteristic of the acylphosphine oxide moiety. |
| ³¹P NMR Chemical Shift | +15 to +25 ppm | Relative to 85% H₃PO₄, typical for diarylacylphosphine oxides. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings (tolyl and mesityl groups), indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the phosphoryl (P=O) and carbonyl (C=O) groups, suggesting these are the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
| Orbital | Expected Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Tolyl and Mesityl rings | Site of electrophilic attack (nucleophilic character). |
| LUMO | Phosphoryl (P=O) and Carbonyl (C=O) groups | Site of nucleophilic attack (electrophilic character). |
| HOMO-LUMO Gap | Relatively small | Suggests potential for high reactivity. |
Reactivity and Transformations of Di P Tolylphosphoryl Mesityl Methanone
Oxidation Reactions and Derivative Formation
The phosphorus center in (Di-p-tolylphosphoryl)(mesityl)methanone exists in the P(V) oxidation state. While already in a high oxidation state, the surrounding organic ligands can undergo oxidative transformations. The synthesis of the parent compound itself often involves an oxidation step from a P(III) precursor, such as the reaction of a di-p-tolylchlorophosphine with a mesityl-containing nucleophile followed by oxidation.
While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the general reactivity of similar organophosphorus compounds suggests that under strong oxidizing conditions, degradation of the organic framework could occur. For instance, oxidation could potentially lead to the formation of carboxylic acids from the tolyl methyl groups or cleavage of the P-C bonds under harsh conditions. However, the primary role of oxidation in the context of this and related acylphosphine oxides is in their synthesis from P(III) precursors.
Hydrophosphination Reactions and Stereochemical Control
Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is a significant transformation for organophosphorus compounds. While this compound itself does not possess a P-H bond for direct hydrophosphination, its precursor, di-p-tolylphosphine (B91435) oxide, can participate in such reactions. The resulting phosphine (B1218219) oxides can then be further functionalized.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Stereochemical Aspect |
| Secondary Phosphine Oxide | Alkene/Alkyne | Base/Metal Catalyst | Tertiary Phosphine Oxide | Diastereoselectivity/Enantioselectivity |
Intermolecular Interactions and Complex Formation
The phosphoryl group (P=O) in this compound is a potent hydrogen bond acceptor. This characteristic plays a pivotal role in its intermolecular interactions and the formation of more complex assemblies.
Hydrogen Bonding Networks
The oxygen atom of the phosphoryl group can participate in hydrogen bonding with suitable donor molecules. In the solid state, this can lead to the formation of well-defined hydrogen-bonding networks that dictate the crystal packing. While a specific crystal structure for this compound is not available in the searched literature, studies on analogous phosphine oxides have demonstrated the formation of intricate networks. For instance, in the presence of protic solvents or other hydrogen bond donors, phosphine oxides are known to form crystalline adducts where the P=O group is a primary interaction site.
Supramolecular Assembly in Solution and Solid State
The ability to form directional interactions like hydrogen bonds, coupled with van der Waals forces and potential π-π stacking interactions from the aromatic rings, allows this compound to participate in supramolecular assembly. In solution, these non-covalent interactions can lead to the formation of dimers or larger aggregates. In the solid state, these interactions manifest as specific crystal packing motifs, influencing the material's physical properties. The field of organophosphorus supramolecular chemistry explores how these interactions can be harnessed to create functional materials and organized molecular systems.
Photochemical Reactivity and Excited State Properties
Acylphosphine oxides are well-known as efficient photoinitiators for radical polymerization, a property that stems from their photochemical reactivity. Upon absorption of UV light, they undergo characteristic cleavage reactions.
Photolytic Degradation Pathways
The key photochemical reaction of acylphosphine oxides, including this compound, is the Norrish Type I cleavage of the relatively weak carbon-phosphorus bond. Upon excitation by UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a dissociative triplet state. This triplet state readily cleaves the C-P bond to generate two radical species: a mesitoyl radical and a di-p-tolylphosphinoyl radical.
Photolytic Cleavage of this compound: (p-Tol)₂P(O)C(O)Mes + hν → (p-Tol)₂P(O)• + •C(O)Mes
Both of these resulting radicals are capable of initiating polymerization. Laser flash photolysis studies on the closely related 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TMDPO) have shown that the diphenylphosphonyl radical exhibits a transient absorption maximum at approximately 330 nm. afinitica.com The quantum yield of radical formation for TMDPO is high, indicating an efficient photochemical process. afinitica.com It is expected that this compound would exhibit similar photochemical behavior due to the analogous acylphosphine oxide chromophore. The photolytic degradation pathway is central to its application in photopolymerization, where the generation of reactive radicals upon exposure to light is the desired outcome.
| Property | Description |
| Excitation | Absorption of UV light promotes the molecule to an excited electronic state. |
| Cleavage | The excited molecule undergoes cleavage of the carbon-phosphorus bond. |
| Radical Formation | A phosphinoyl radical and an acyl radical are generated. |
| Initiation | These radicals can initiate polymerization of monomers. |
Photoinduced Electron and Energy Transfer Processes of this compound
The photochemical behavior of this compound, a member of the acylphosphine oxide class, is governed by the efficient absorption of ultraviolet radiation, leading to the formation of highly reactive radical species. This process is central to its application as a photoinitiator in free-radical polymerization. The core photochemical event is the homolytic cleavage of the carbon-phosphorus bond, a reaction that proceeds via an excited triplet state.
Upon excitation with UV light, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes a rapid and efficient process known as intersystem crossing (ISC) to populate the corresponding triplet state (T₁). The triplet state is characterized by a longer lifetime compared to the singlet state, which allows for subsequent chemical transformations to occur.
The primary photochemical transformation from the triplet state is an α-cleavage reaction. This bond scission results in the formation of two distinct radical fragments: a mesitoyl radical and a di-p-tolylphosphoryl radical. Both of these radical species are capable of initiating polymerization of vinyl monomers.
Photoexcitation: The molecule absorbs a photon, promoting an electron to a higher energy orbital and forming an excited singlet state.
Intersystem Crossing: The excited singlet state rapidly converts to a more stable, longer-lived excited triplet state.
α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the bond between the carbonyl carbon and the phosphorus atom.
Radical Formation: This cleavage generates a mesitoyl radical and a di-p-tolylphosphoryl radical.
While specific experimental data for this compound is not extensively available in the public domain, the photophysical and photochemical properties can be inferred from studies on closely related aroylphosphine oxides. The quantum yield of photocleavage for this class of compounds is generally high, indicating an efficient conversion of absorbed light into radical generating events.
The energy of the excited states is a critical parameter in determining the feasibility of energy transfer to other molecules. If a suitable acceptor molecule with a lower triplet energy is present, intermolecular energy transfer from the excited this compound to the acceptor can occur. This process, known as photosensitization, can be an important pathway in certain photochemical systems. Conversely, the presence of quenchers with triplet energies below that of the acylphosphine oxide can deactivate the excited state and inhibit the cleavage process.
In the context of photoinduced electron transfer, the excited state of this compound can potentially act as either an electron donor or an electron acceptor, depending on the redox properties of other molecules present in the system. However, the predominant and most significant photochemical reaction for this class of compounds remains the α-cleavage to produce initiating radicals.
Table 1: Representative Photophysical Properties of Aroylphosphine Oxides
| Property | Typical Value Range | Description |
| Absorption Maximum (λmax) | 350 - 400 nm | Wavelength of maximum light absorption in the near-UV region. |
| Molar Absorptivity (ε) | 100 - 500 M-1cm-1 | Efficiency of light absorption at λmax. |
| Triplet State Energy (ET) | 55 - 65 kcal/mol | Energy of the lowest excited triplet state. |
| Intersystem Crossing Quantum Yield (ΦISC) | ~ 0.9 - 1.0 | Efficiency of conversion from the excited singlet state to the triplet state. |
| Photocleavage Quantum Yield (Φcleavage) | 0.3 - 0.9 | Efficiency of radical generation upon light absorption. |
Note: The values presented in this table are representative for the class of aroylphosphine oxides and are intended for illustrative purposes. Specific values for this compound may vary.
Applications in Advanced Materials and Catalysis
Role as a Photoinitiator in Polymerization Processes
Acylphosphine oxides, including (Di-p-tolylphosphoryl)(mesityl)methanone, are highly regarded as Type I photoinitiators, which generate radical species upon direct absorption of light. mdpi.com Their effectiveness stems from high quantum yields of photolysis and absorption characteristics that extend into the near-UV and visible light spectrum, making them particularly suitable for modern curing technologies that utilize light-emitting diodes (LEDs). mdpi.comacs.org
The primary mechanism through which acylphosphine oxides initiate polymerization is α-cleavage, also known as a Norrish Type I reaction. Upon exposure to UV radiation, the molecule absorbs a photon, promoting it to an excited singlet state. afinitica.com This excited state is very short-lived and undergoes rapid cleavage of the relatively weak phosphorus-carbon (P-C) bond between the phosphoryl and carbonyl groups. afinitica.com
This photocleavage event generates two distinct radical species:
A di-p-tolylphosphoryl radical ((p-Tol)₂P•=O)
A mesitoyl (2,4,6-trimethylbenzoyl) radical (Mes-C•=O)
Both of these resulting radicals are capable of initiating the polymerization of unsaturated monomers, such as acrylates, by adding across the double bonds to start the chain reaction. The phosphoryl radicals are known to be particularly reactive. This dual-radical generation contributes to the high efficiency of acylphosphine oxides as photoinitiators. capes.gov.br A key advantage of these initiators is their "photobleaching" property; as the initiator is consumed, its absorption in the near-visible region decreases, allowing light to penetrate deeper into the material and ensuring a more uniform cure throughout thick or pigmented samples. capes.gov.br
The efficiency of a photoinitiator is critically dependent on its molecular structure, which dictates its light absorption properties and the quantum yield of radical formation. In acylphosphine oxides like this compound, molecular design plays a pivotal role in tuning these characteristics for specific applications.
Absorption Spectrum: The substituents on the aromatic rings influence the molecule's absorption maxima (λmax) and molar extinction coefficient. The tolyl and mesityl groups in this compound are designed to absorb light in the near-UV range (typically 350–400 nm). capes.gov.br Strategic modifications, such as adding different chromophores like carbazole, can enhance absorption at specific wavelengths, for instance, to match the output of commercial 395 nm or 405 nm LEDs. mdpi.comnih.gov
Cleavage Rate and Radical Reactivity: The steric and electronic nature of the acyl group (in this case, mesitoyl) and the phosphoryl group affects the rate of α-cleavage. The bulky mesityl group helps to promote efficient cleavage. The resulting radicals' reactivity is also a factor; phosphoryl radicals are generally highly reactive towards acrylate (B77674) double bonds.
Solubility and Migration: The aryl substituents also determine the initiator's solubility in different monomer and oligomer formulations. Proper molecular design can improve compatibility and reduce the migration of the initiator or its photoproducts after curing, which is a crucial consideration in applications like food packaging or biomedical devices.
The following interactive table compares the properties of this compound with other common acylphosphine oxide photoinitiators.
| Photoinitiator | Common Name | Molar Mass ( g/mol ) | Typical λmax (nm) | Key Features |
| This compound | TMO | 376.44 | ~380 | Good solubility, high reactivity. |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | 348.37 | 365-380 | Widely used, effective for pigmented systems. chemspider.com |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | BAPO | 418.46 | 370-395 | Two cleavage sites, highly efficient, suitable for LEDs. |
| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | TPO-L | 316.33 | 365-380 | Liquid form, low yellowing. |
Ligand and Organocatalyst in Organic Transformations
The phosphorus center and the associated oxygen atom in this compound provide functionalities that allow it to act as a ligand for metal catalysts and potentially as an organocatalyst.
This compound itself is an achiral molecule and therefore cannot be directly used for enantioselective catalysis. However, the field of asymmetric catalysis heavily relies on chiral phosphorus-containing ligands to control the stereochemical outcome of reactions.
The development of P-chiral phosphine (B1218219) oxides, where the phosphorus atom is a stereocenter, is an active area of research. By analogy, chiral versions of this compound could theoretically be designed. This could be achieved by introducing chirality at the phosphorus center or by incorporating chiral substituents on the tolyl or mesityl rings. Such chiral phosphine oxide ligands could potentially be used in a variety of metal-catalyzed asymmetric transformations, where the well-defined three-dimensional structure around the metal center would induce enantioselectivity.
Phosphine oxides are effective ligands for transition metals. wikipedia.org The phosphoryl oxygen (P=O) acts as a hard Lewis base, capable of coordinating to metal centers. This coordination can stabilize the metal catalyst and modulate its reactivity. This compound can serve as a ligand precursor in various transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The phosphine oxide ligand can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can contribute to the thermal stability of the active catalytic species.
Luminescent Materials and Coordination Polymers
While the primary photochemical fate of acylphosphine oxides is cleavage, making them non-luminescent, the phosphine oxide (P=O) moiety is a highly valuable functional group in the design of advanced luminescent materials. tandfonline.comtandfonline.com The unique electronic and steric properties of the P=O group can be harnessed to create organic emitters and coordination polymers with tailored photophysical properties. tandfonline.comresearchgate.net
The P=O group contributes to luminescence in several ways: tandfonline.comresearchgate.net
Electronic Effects: The group is strongly electron-withdrawing, which can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule, thereby controlling the emission color.
Steric Hindrance: The tetrahedral geometry and bulky substituents around the phosphorus atom can disrupt intermolecular packing and suppress concentration quenching (aggregation-caused quenching), leading to high photoluminescence quantum yields in the solid state. cityu.edu.hk
Thermal and Morphological Stability: The P=O bond is highly stable, imparting thermal robustness to the materials.
Given these properties, this compound can be envisioned as a building block or ligand for luminescent materials. The phosphoryl oxygen can coordinate to metal ions, including lanthanides (e.g., Europium, Terbium) or transition metals (e.g., Gold, Manganese), to form luminescent coordination polymers or complexes. acs.orgrsc.org In such structures, the phosphine oxide component can act as a bridging ligand to create one-, two-, or three-dimensional networks and also serve as an "antenna" that absorbs light and transfers the energy to the emissive metal center. acs.orgacs.org
Sensitization of Lanthanide Luminescence
The coordination chemistry of lanthanide ions is significantly influenced by the oxophilic nature of these elements, making phosphine oxides excellent ligands researchgate.net. The phosphoryl (P=O) group in compounds like this compound can form stable complexes with lanthanide ions researchgate.netstaffs.ac.uk. This coordination is crucial for sensitizing the characteristic luminescence of lanthanides.
The process, known as the "antenna effect," involves the organic ligand absorbing light energy and transferring it to the central lanthanide ion. This energy transfer populates the excited states of the lanthanide, which then relaxes by emitting light at its characteristic, sharp wavelengths nih.govrsc.org. Phosphine oxide ligands are particularly effective because their relatively low-energy P=O stretching vibration does not readily facilitate non-radiative decay of the lanthanide's excited state, thus preserving the luminescence pathway researchgate.net.
Research on various phosphine oxide derivatives has demonstrated their ability to sensitize emission from a range of lanthanide ions, including Europium (Eu³⁺) and Terbium (Tb³⁺) researchgate.netresearchgate.net. Studies on analogous complexes show that energy transfer can occur from both the singlet and triplet excited states of the ligand to the metal ion nih.gov. While specific studies on this compound in this context are not widely detailed, its structural features are consistent with those required for an effective sensitizing ligand for lanthanide ions.
Table 1: Examples of Lanthanide Complexes with Phosphine Oxide Ligands
| Lanthanide Ion | Phosphine Oxide Ligand Type | Application/Finding |
|---|---|---|
| Eu³⁺ | Diphenylphosphanoethane (DPPE) derivative | Sensitized emission observed with a quantum yield of 1% nih.gov. |
| Dy³⁺, Er³⁺, Yb³⁺ | Bidentate phosphine oxide | Formation of six-coordinate complexes exhibiting field-induced slow magnetic relaxation rsc.org. |
| Sm³⁺, Eu³⁺, Tb³⁺, Dy³⁺ | β-carbonylphosphine oxide | Formation of luminescent complexes with varying sensitization efficiency researchgate.net. |
Development of Optoelectronic Devices (e.g., OLEDs)
Phosphine oxide derivatives are critical components in the development of high-performance Organic Light-Emitting Diodes (OLEDs), where they primarily function as host materials or as components of electron-transport layers noctiluca.eursc.org. The key advantage of the phosphine oxide moiety is its high triplet state (T₁) energy acs.org. In phosphorescent OLEDs (PhOLEDs), the host material must have a higher triplet energy than the light-emitting dopant to ensure efficient and complete energy transfer to the emitter, preventing energy loss noctiluca.eu.
The chemical and thermal stability of phosphine oxides contributes to the operational lifetime and stability of OLED devices noctiluca.eu. Materials incorporating structures like diphenylphosphine (B32561) oxide have been developed as universal host materials capable of supporting efficient red, green, and blue phosphorescent emitters rsc.org. The design of these molecules often involves creating a bipolar charge transport character to ensure a balanced distribution of electrons and holes within the emissive layer, leading to higher efficiency noctiluca.eu. This compound's core phosphine oxide structure makes it a relevant candidate for inclusion in such material design strategies.
Exploitation in Novel Synthetic Reagents and Building Blocks
The primary role of this compound in synthesis is as a highly efficient Type I photoinitiator bch-bruehl.de. Acylphosphine oxides are a class of compounds known for their ability to undergo homolytic cleavage upon exposure to UV or near-visible light acs.orgmdpi.com. This photochemical reaction breaks the carbon-phosphorus bond, generating two distinct radical species: a phosphinoyl radical and a mesitoyl (acyl) radical acs.org.
R₂P(O)C(O)R' + hν → R₂P(O)• + •C(O)R'
Both of these radicals are highly reactive and can efficiently initiate the free-radical polymerization of various unsaturated monomers, such as acrylates and methacrylates core.ac.ukcsuohio.edu. This high reactivity makes the compound a valuable reagent for applications requiring rapid curing, including inks, coatings, and adhesives radtech.orggoogle.com. Furthermore, the synthesis of the compound itself, often via the coupling of a hydrogen phosphine oxide with an acyl chloride, positions it as a specific target and building block within organophosphorus chemistry acs.orgorganic-chemistry.org.
Applications in 3D Printing Technologies for Chemical Synthesis
The utility of this compound as a photoinitiator is particularly significant in the field of 3D printing, specifically in vat photopolymerization techniques like stereolithography (SLA) bch-bruehl.deresearchgate.net. These technologies rely on the precise, layer-by-layer curing of a liquid photopolymer resin using a light source.
This compound, also known commercially as TPO-R or TMO, is well-suited for this application for several reasons bch-bruehl.deresearchgate.net. Its absorption spectrum extends into the near-UV and violet regions of the spectrum (up to ~420 nm), which aligns perfectly with the output of modern, energy-efficient LED light sources used in 3D printers (e.g., 395 nm and 405 nm) mdpi.comacs.org.
An important characteristic of acylphosphine oxides is photobleaching. As the initiator is consumed, the resin becomes more transparent to the incident light, allowing for deeper penetration and the effective curing of thick layers, which is essential for building solid objects radtech.orgresearchgate.net. Research indicates that this compound exhibits higher reactivity and results in lower yellowing of the final product compared to the more common diphenyl analogue (TPO) bch-bruehl.de. Recent studies have also considered it as a more biocompatible alternative to TPO for 3D printing applications researchgate.net.
Table 2: Photoinitiator Properties and Applications
| Property | This compound (TPO-R/TMO) |
|---|---|
| CAS Number | 270586-78-2 bch-bruehl.de |
| Photoinitiator Type | Type I (Free Radical) bch-bruehl.de |
| Absorption Peaks | 275 nm, 379 nm bch-bruehl.de |
| Key Features | High reactivity, Low yellowing, Good deep cure, LED compatible bch-bruehl.de. |
| Primary Application | Photoinitiator for UV/LED curing, 3D Printing bch-bruehl.deresearchgate.net. |
Microreactor Fabrication and Lab-on-a-Chip Devices
The advancement of 3D printing has enabled the rapid and precise fabrication of complex microfluidic devices, including microreactors and lab-on-a-chip systems for chemical synthesis mdpi.com. These devices offer enhanced control over reaction conditions due to high surface-area-to-volume ratios.
The fabrication of such devices often employs stereolithography, where a photocurable resin is selectively solidified by light researchgate.net. The performance and chemical resistance of the final device are determined by the composition of this resin, which includes monomers, oligomers, and a photoinitiator. Photoinitiators like this compound are essential components of these resins, as they trigger the polymerization that forms the solid structure of the microreactor, including its intricate channels and chambers researchgate.netmdpi.com. The ability to use this initiator with LED light sources and its efficiency in curing resins make it a key enabling technology for the additive manufacturing of these sophisticated tools for chemical synthesis.
Despite a comprehensive search for crystallographic data, detailed single-crystal X-ray diffraction studies for the specific compound This compound are not available in the public domain. Consequently, the foundational experimental data required to elaborate on the crystallographic and solid-state characteristics of this molecule, as per the requested outline, is absent.
This includes a lack of published information on:
Precise molecular conformation derived from single-crystal X-ray diffraction.
Specific bond lengths, bond angles, and torsion angles.
Detailed analyses of crystal packing and intermolecular interactions such as non-classical hydrogen bonds or π-π stacking.
Studies on polymorphism or co-crystallization.
Hirshfeld surface analysis for the quantitative contribution of intermolecular interactions.
Without access to a solved crystal structure, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to generate the requested article with the specified detailed outline.
Crystallographic Studies and Solid State Characteristics
Structural Rigidity and Mechanical Stability in Coordination Polymers
In the context of coordination polymers, the phosphoryl group (P=O) of (Di-p-tolylphosphoryl)(mesityl)methanone would likely serve as a coordination site for metal ions. The strength and directionality of the metal-phosphoryl bond would be a key determinant of the mechanical properties of the resulting polymer. The electronic properties of the tolyl and mesityl substituents can influence the electron density on the phosphoryl oxygen, thereby modulating the strength of the metal-ligand interaction. Stronger and more rigid metal-ligand bonds are generally correlated with higher mechanical stability in coordination polymers.
The principles of ligand design for mechanically robust metal-organic frameworks (MOFs) and coordination polymers often emphasize the use of rigid and sterically hindered linkers. This approach, often referred to as "ligand rigidification," has been shown to enhance the stability of the resulting frameworks. The bulky and pre-organized nature of this compound aligns well with this design strategy. Its incorporation as a ligand could lead to the formation of coordination polymers with high resistance to deformation and a greater ability to withstand external pressures.
Computational modeling techniques, such as Density Functional Theory (DFT), could provide valuable insights into the potential mechanical properties of coordination polymers incorporating this ligand. Such studies could predict parameters like bulk modulus, shear modulus, and Young's modulus, offering a theoretical understanding of the material's stiffness and resistance to various forms of mechanical stress. These computational approaches are particularly valuable in the absence of experimental data, allowing for the rational design of new materials with desired mechanical characteristics.
While specific experimental data for coordination polymers containing this compound is not available to populate a data table with values such as crystallographic parameters or mechanical moduli, the following table outlines the key structural features of the ligand itself that would influence the properties of a hypothetical coordination polymer.
| Structural Feature | Implication for Coordination Polymer Properties |
| Bulky p-tolyl and mesityl groups | Enhances steric hindrance, potentially leading to increased thermal and mechanical stability by preventing framework collapse. |
| Rigid aromatic rings | Contributes to the overall rigidity of the polymer backbone, reducing flexibility and enhancing structural integrity. |
| Phosphoryl (P=O) group | Acts as a coordination site for metal ions, with the bond strength influencing the mechanical robustness of the polymer. |
| Tetrahedral geometry around phosphorus | Influences the directionality of coordination bonds and the overall topology of the resulting coordination network. |
Emerging Research Frontiers and Interdisciplinary Perspectives
Bio-inspired Applications of Organophosphorus Chemistry (excluding specific clinical or biological activities)
The field of organophosphorus chemistry has increasingly drawn inspiration from biological systems to design novel materials and catalysts. Nature's use of phosphate (B84403) esters in the backbone of DNA and as energy currency in the form of adenosine (B11128) triphosphate (ATP) showcases the diverse roles of phosphorus in biological processes. Researchers are exploring how the unique electronic and structural properties of organophosphorus compounds can be harnessed for applications in materials science and catalysis.
However, a comprehensive review of scientific literature indicates a lack of specific studies focused on the bio-inspired applications of (Di-p-tolylphosphoryl)(mesityl)methanone. While the general class of organophosphorus compounds is being investigated for creating advanced materials and catalysts that mimic biological functions, research has yet to be published that specifically details the use of this compound in this context. Future research could explore the potential of this compound to act as a ligand for biomimetic catalysts or as a building block for novel bio-inspired polymers.
Sustainable Synthesis and Green Chemistry Principles for Phosphoryl Methanones
The principles of green chemistry are progressively being integrated into the synthesis of organophosphorus compounds to minimize environmental impact. rsc.orgrsc.orgresearchgate.net This involves the use of less hazardous reagents, development of solvent-free reaction conditions, and improving atom economy. researchgate.net Methodologies such as microwave-assisted synthesis, visible-light-driven reactions, and the use of eco-friendly solvents are being explored to create more sustainable synthetic routes for this class of compounds. rsc.orgresearchgate.net
Despite these advancements in the broader field, specific research detailing the application of green chemistry principles to the synthesis of this compound is not yet prevalent in publicly accessible scientific literature. The development of sustainable synthetic pathways for this compound could involve exploring catalytic methods that avoid stoichiometric reagents or designing a synthesis that operates at lower temperatures and pressures, thereby reducing energy consumption. dntb.gov.ua Such research would be a significant step towards aligning the production of phosphoryl methanones with the goals of sustainable chemical manufacturing.
Advanced Characterization Techniques (e.g., operando spectroscopy, ultrafast dynamics)
Modern analytical techniques are providing unprecedented insights into the structure, bonding, and reactivity of organophosphorus compounds. Advanced spectroscopic methods such as multi-stage mass spectrometry and various forms of nuclear magnetic resonance (NMR) spectroscopy are crucial for detailed structural elucidation. nih.govcwejournal.org
Furthermore, techniques like operando spectroscopy are emerging as powerful tools to study catalysts under actual working conditions, providing real-time information on reaction mechanisms. wikipedia.orghidenanalytical.comornl.gov Operando spectroscopy combines a spectroscopic measurement with a simultaneous assessment of catalytic activity, offering a deeper understanding of structure-function relationships. wikipedia.orghidenanalytical.com Additionally, the study of ultrafast dynamics using femtosecond spectroscopy can reveal intricate details about molecular vibrations and energy transfer processes in organophosphorus compounds. nih.gov
Currently, there is a gap in the scientific literature regarding the application of these advanced characterization techniques specifically to this compound. Future studies employing operando spectroscopy could, for instance, elucidate its behavior if used as a catalyst or ligand in a chemical reaction. Ultrafast spectroscopic studies could provide fundamental data on its photophysical properties, which might be relevant for applications in materials science.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, enabling the prediction of molecular properties, reaction outcomes, and the design of new molecules with desired functions. arxiv.orgarxiv.orgresearchgate.net In the field of organophosphorus chemistry, ML models are being developed to predict the biological activity and properties of compounds, accelerating the discovery of new functional molecules. arxiv.org These computational tools can analyze vast datasets of chemical information to identify patterns that are not readily apparent to human researchers. acs.org
A review of current research indicates that the application of machine learning and artificial intelligence specifically for the predictive chemistry of this compound has not been reported. The development of predictive models for this compound could significantly streamline research and development. For example, AI could be used to predict its potential applications based on its structural features or to optimize its synthesis for higher yield and sustainability. Such in silico studies could guide experimental work, saving time and resources. researchgate.net
Q & A
Q. What are the key synthetic routes for (Di-p-tolylphosphoryl)(mesityl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions involving phosphine oxide intermediates. For example, a three-stage synthesis includes:
- Stage 1 : Reaction of dichlorophenylphosphine with ligands (e.g., TMEDA) and magnesium in toluene under inert atmosphere .
- Stage 2 : Alkali metal reduction (e.g., sodium) in the presence of tert-butanol to generate reactive intermediates.
- Stage 3 : Acylation with mesitylene-2-carboxylic acid chloride.
Optimization involves controlling temperature (e.g., 20°C for Stage 1), reaction time (3.5 hours), and purification via column chromatography. Yield improvements require strict inert conditions and stoichiometric precision.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural integrity, with mesityl and di-p-tolyl groups showing distinct aromatic splitting patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O) and ~1200 cm (P=O) validate functional groups .
- Chromatography : Reverse-phase HPLC with methanol/water gradients (e.g., 4:1 diluent) ensures purity, while mobile phases with phosphate buffer (pH 6.0) enhance resolution .
Q. What are the primary applications of this compound in polymer chemistry?
- Methodological Answer : It serves as a photoinitiator in radical polymerization. For example:
- Thiol-ene reactions : 0.5–2 mol% of the compound under UV light initiates crosslinking in polymer-thiol conjugates (e.g., poly(acryloyl morpholine)) .
- Reaction Monitoring : Thin-layer chromatography (TLC) tracks reagent consumption, with flash chromatography used for purification .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and experimental physicochemical data for this compound?
- Methodological Answer : Predicted properties (e.g., boiling point: 538.8°C, flash point: 279.7°C) from software like ACD/Labs Percepta often lack experimental validation. To address this:
- Experimental Validation : Use differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for thermal stability.
- Cross-Referencing : Compare with structurally analogous compounds (e.g., diphenylphosphoryl derivatives) to identify systematic prediction biases .
Q. What strategies minimize side reactions during multi-step synthesis of this compound?
- Methodological Answer :
- Inert Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of phosphorus intermediates .
- Intermediate Purification : Silica gel chromatography after each stage removes unreacted reagents (e.g., dichlorophenylphosphine).
- Stoichiometric Control : Excess mesitylene-2-carboxylic acid chloride (1.2 equiv) ensures complete acylation, reducing residual starting material .
Q. How does the compound’s electronic structure influence its photoinitiation efficiency?
- Methodological Answer : The mesityl group enhances steric stabilization, while the di-p-tolylphosphoryl moiety facilitates radical generation via n→π* transitions under UV light. Computational modeling (e.g., DFT) can map HOMO-LUMO gaps to predict reactivity trends . Empirical validation involves measuring polymerization rates under varying light intensities (e.g., 365 nm LED at 10–50 mW/cm) .
Q. What role does this compound play in advanced materials science, such as 3D-printed ceramics?
- Methodological Answer : In photopolymerizable ceramic precursors , it initiates crosslinking of siloxane monomers (e.g., methacryloxypropyltrimethoxysilane). Methodological steps include:
- Blending : 1–3 wt% of the compound with monomers and crosslinkers.
- Curing : UV exposure (405 nm) solidifies the resin, followed by pyrolysis to form Si-B-O-C ceramics .
- Quality Control : FTIR monitors conversion of methacrylate groups, while SEM assesses ceramic microstructure post-pyrolysis .
Data Analysis & Contradiction Management
Q. How should researchers analyze conflicting spectral data for this compound?
- Methodological Answer : Contradictions in NMR or IR spectra may arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - couplings .
- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., unreacted mesityl chloride) to identify contaminant peaks .
Q. What computational models are suitable for predicting its solvent interactions or reactivity?
- Methodological Answer :
- NRTL/UNIQUAC Models : Predict liquid-liquid equilibrium behavior in ternary systems (e.g., extraction processes) .
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., THF) to optimize reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
